molecular formula C18H17NOS B4765877 2-{[3-(1-naphthyloxy)propyl]thio}pyridine

2-{[3-(1-naphthyloxy)propyl]thio}pyridine

Cat. No. B4765877
M. Wt: 295.4 g/mol
InChI Key: VRRISQAPZLIWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(1-naphthyloxy)propyl]thio}pyridine is a chemical compound that belongs to the class of thioether compounds. It is also known as NPTP and has a molecular formula of C18H17NS. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-{[3-(1-naphthyloxy)propyl]thio}pyridine involves the inhibition of various enzymes and receptors, including COX-2 and PDE-4. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation. The inhibition of COX-2 by this compound leads to a reduction in inflammation. PDE-4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is a signaling molecule that regulates various physiological processes. The inhibition of PDE-4 by this compound leads to an increase in cAMP levels, which has potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor properties. The compound has been shown to inhibit the activity of various enzymes and receptors, including COX-2 and PDE-4. These biochemical and physiological effects have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and asthma.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[3-(1-naphthyloxy)propyl]thio}pyridine in lab experiments include its potential applications in medicinal chemistry, biochemistry, and pharmacology. The compound has been extensively studied for its potential therapeutic applications and has been shown to exhibit various biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its moderate to low yield and its potential toxicity. Therefore, further studies are required to optimize the synthesis method and evaluate the toxicity of the compound.

Future Directions

The future directions of research on 2-{[3-(1-naphthyloxy)propyl]thio}pyridine include the optimization of the synthesis method to obtain a higher yield and purity of the compound. Further studies are required to evaluate the toxicity of the compound and its potential applications in the treatment of various diseases, including cancer, inflammation, and asthma. The compound can also be modified to obtain derivatives with improved pharmacological properties. Therefore, further studies are required to evaluate the potential of these derivatives in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2-{[3-(1-naphthyloxy)propyl]thio}pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor properties. The compound has been shown to inhibit the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). These enzymes and receptors play a crucial role in the development of various diseases, including cancer, inflammation, and asthma. Therefore, the inhibition of these enzymes and receptors by this compound has potential therapeutic applications.

properties

IUPAC Name

2-(3-naphthalen-1-yloxypropylsulfanyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS/c1-2-9-16-15(7-1)8-5-10-17(16)20-13-6-14-21-18-11-3-4-12-19-18/h1-5,7-12H,6,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRISQAPZLIWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCSC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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